5-(oxan-4-yl)thiophene-2-carbaldehyde synthesis pathway
5-(oxan-4-yl)thiophene-2-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(oxan-4-yl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and advanced materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel chemical entities.[1][3] The target molecule, 5-(oxan-4-yl)thiophene-2-carbaldehyde, combines this critical thiophene core with a saturated oxane (tetrahydropyran) ring and a reactive carbaldehyde functional group. This specific combination presents a versatile building block for creating a diverse library of derivatives.[4] The oxane moiety can improve pharmacokinetic properties such as solubility and metabolic stability, while the aldehyde group serves as a synthetic handle for a multitude of chemical transformations, including reductive amination, condensation reactions, and oxidations.
This guide provides a comprehensive overview of the principal synthetic pathways to 5-(oxan-4-yl)thiophene-2-carbaldehyde, grounded in established chemical principles. We will explore two primary retrosynthetic strategies, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices to ensure both scientific integrity and practical applicability.
Retrosynthetic Analysis
A logical analysis of the target structure suggests two primary disconnection strategies. These pathways diverge on the final key bond-forming step: the installation of the C5-oxane bond or the C2-carbaldehyde group.
Caption: Retrosynthetic analysis of the target molecule.
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Pathway A (Late-Stage Formylation): This approach involves first synthesizing the 2-(oxan-4-yl)thiophene intermediate and then introducing the aldehyde group at the C2 position. This relies on the directing effect of the C5 alkyl substituent in an electrophilic aromatic substitution.
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Pathway B (Late-Stage C-C Coupling): This strategy begins with a thiophene ring already functionalized with the aldehyde and a leaving group (e.g., a halogen) at the C5 position. The final step is a cross-coupling reaction to attach the oxane ring.
Pathway A: Synthesis via Late-Stage Formylation
This pathway is an excellent choice when the starting materials for the oxane-thiophene core are readily accessible. The electron-donating nature of the alkyl oxane substituent activates the thiophene ring and directs the incoming electrophile (the formylating agent) to the vacant C2 position.
Step 1: Synthesis of 2-(oxan-4-yl)thiophene
The key intermediate can be prepared via a Grignard reaction. This involves the nucleophilic addition of a thienyl Grignard reagent to oxan-4-one, followed by the reduction of the resulting tertiary alcohol.
Experimental Protocol: Grignard Reaction and Reduction
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Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert argon atmosphere, add a small crystal of iodine.[5] Add a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. If the reaction does not initiate, gentle heating may be required. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark solution of 2-thienylmagnesium bromide to 0 °C.[5]
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Addition to Ketone: Slowly add a solution of oxan-4-one (1.1 eq) in anhydrous THF to the Grignard reagent at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
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Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Reduction: Dissolve the crude tertiary alcohol in trifluoroacetic acid at 0 °C. Add triethylsilane (2.0 eq) dropwise. Stir the reaction at room temperature for 4 hours.
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Final Isolation: Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to neutralize the acid. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel to yield 2-(oxan-4-yl)thiophene.
Step 2: Vilsmeier-Haack Formylation of 2-(oxan-4-yl)thiophene
The Vilsmeier-Haack reaction is the classic and most effective method for formylating electron-rich heterocycles like thiophene.[6][7] The reaction uses a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[8]
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Vilsmeier-Haack Reaction
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Reagent Preparation: In a flask cooled to 0 °C under an inert atmosphere, add anhydrous DMF (3.0 eq). Slowly add phosphoryl chloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[7]
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Reaction: Add a solution of 2-(oxan-4-yl)thiophene (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent. After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor progress by TLC.
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Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.[7] Add a 5M sodium hydroxide solution to neutralize the mixture to pH 7-8. This hydrolysis step converts the intermediate iminium salt to the final aldehyde.[7]
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Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the final product.
Pathway B: Synthesis via Late-Stage Cross-Coupling
This pathway is advantageous when halogenated thiophene-2-carbaldehydes are commercially available or easily prepared. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds with high functional group tolerance, making it ideal for this strategy.[9][10]
Step 1: Preparation of Key Reagents
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Starting Material: 5-Bromothiophene-2-carbaldehyde is a well-known compound that can be synthesized or purchased commercially.[11][12]
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Oxane Synthon: The key coupling partner is an organoboron derivative of oxane. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane can be prepared from 4-bromo-oxane via a Grignard intermediate followed by reaction with isopropoxy-pinacolborane.
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction utilizes a palladium catalyst to couple the organoboron compound with the aryl halide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a reaction vessel, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) (2.5 eq).[13][14]
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Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[13] Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
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Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir for 12-18 hours. Monitor the reaction's completion using TLC.[13]
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Workup and Isolation: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield 5-(oxan-4-yl)thiophene-2-carbaldehyde.
Comparative Analysis and Characterization
| Feature | Pathway A (Formylation) | Pathway B (Cross-Coupling) |
| Key Intermediate | 2-(oxan-4-yl)thiophene | 5-Bromothiophene-2-carbaldehyde |
| Key Reaction | Vilsmeier-Haack Formylation | Suzuki-Miyaura Coupling |
| Pros | High regioselectivity at C2. Avoids handling potentially unstable organoboron reagents in the final step. | Excellent functional group tolerance. Wide availability of catalysts and boronic esters. Milder conditions often possible. |
| Cons | Vilsmeier-Haack uses corrosive POCl₃. The initial synthesis of the substituted thiophene may require multiple steps. | Palladium catalysts can be expensive. Removal of boron and palladium residues can be challenging. |
| Overall Suitability | Best when the substituted thiophene core is the more readily available precursor. | Best when a halogenated thiophene-aldehyde is readily available and diverse oxane analogs are desired. |
Table 1: Comparison of Synthetic Pathways.
Expected Characterization Data
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol [15] |
| ¹H NMR (CDCl₃) | δ ~9.8 ppm (s, 1H, -CHO), ~7.7 ppm (d, 1H, thiophene H3), ~7.0 ppm (d, 1H, thiophene H4), ~4.0 ppm (m, 2H, oxane O-CH₂), ~3.5 ppm (m, 2H, oxane O-CH₂), ~3.0 ppm (m, 1H, thiophene-CH), ~1.8-2.0 ppm (m, 4H, oxane CH₂) |
| ¹³C NMR (CDCl₃) | δ ~182 ppm (CHO), ~155 ppm (C5), ~145 ppm (C2), ~135 ppm (C3), ~125 ppm (C4), ~68 ppm (O-CH₂), ~38 ppm (thiophene-CH), ~33 ppm (CH₂) |
| Mass Spec (EI) | m/z 196 (M⁺) |
Table 2: Predicted analytical data for 5-(oxan-4-yl)thiophene-2-carbaldehyde. Note: Chemical shifts are estimates based on analogous structures and may vary.[1]
Conclusion
The synthesis of 5-(oxan-4-yl)thiophene-2-carbaldehyde can be robustly achieved through at least two distinct and reliable synthetic pathways. The choice between a late-stage formylation approach (Pathway A) and a late-stage cross-coupling strategy (Pathway B) provides valuable flexibility for the synthetic chemist. The selection will ultimately depend on the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. Both the Vilsmeier-Haack and Suzuki-Miyaura reactions represent powerful, well-understood transformations that are central to modern organic synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block for further elaboration in their discovery programs.
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